molecular formula C23H18FN3OS B2742741 2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide CAS No. 901242-06-6

2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide

Cat. No.: B2742741
CAS No.: 901242-06-6
M. Wt: 403.48
InChI Key: MMSATYJXQQOEKU-UHFFFAOYSA-N
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Description

2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a thioether linkage, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl and Phenyl Groups: The fluorophenyl and phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether-imidazole derivative with an acyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base catalysts.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide
  • 2-((5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide
  • 2-((5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide

Uniqueness

The presence of the fluorophenyl group in 2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a compound of particular interest in drug discovery and development.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3OS/c24-18-13-11-16(12-14-18)21-23(27-22(26-21)17-7-3-1-4-8-17)29-15-20(28)25-19-9-5-2-6-10-19/h1-14H,15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSATYJXQQOEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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